2-Bromo-4-fluoro-1-(hexyloxy)benzene

Nuclear Receptor Pharmacology Glucocorticoid Receptor Binding Affinity

2-Bromo-4-fluoro-1-(hexyloxy)benzene (CAS 260260-78-4) is a halogenated aromatic ether characterized by a bromine atom at the ortho position, a fluorine atom at the para position, and an n-hexyloxy chain at the 1-position of the benzene ring. With the molecular formula C₁₂H₁₆BrFO and a molecular weight of 275.16 g/mol, this compound serves as a versatile small-molecule scaffold in organic synthesis.

Molecular Formula C12H16BrFO
Molecular Weight 275.16 g/mol
Cat. No. B7816082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-1-(hexyloxy)benzene
Molecular FormulaC12H16BrFO
Molecular Weight275.16 g/mol
Structural Identifiers
SMILESCCCCCCOC1=C(C=C(C=C1)F)Br
InChIInChI=1S/C12H16BrFO/c1-2-3-4-5-8-15-12-7-6-10(14)9-11(12)13/h6-7,9H,2-5,8H2,1H3
InChIKeyQCXPMIFQSSGQSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-1-(hexyloxy)benzene: A Specialized Halogenated Aryl Ether for Targeted Organic Synthesis


2-Bromo-4-fluoro-1-(hexyloxy)benzene (CAS 260260-78-4) is a halogenated aromatic ether characterized by a bromine atom at the ortho position, a fluorine atom at the para position, and an n-hexyloxy chain at the 1-position of the benzene ring . With the molecular formula C₁₂H₁₆BrFO and a molecular weight of 275.16 g/mol, this compound serves as a versatile small-molecule scaffold in organic synthesis . Its structure features orthogonal synthetic handles: the bromine atom enables palladium-catalyzed cross-coupling reactions, while the fluorine substituent modulates electronic properties and metabolic stability . The hexyloxy chain imparts increased lipophilicity (calculated LogP 4.5473) relative to shorter alkoxy analogs .

Why Regioisomeric and Alkoxy-Chain Variants of 2-Bromo-4-fluoro-1-(hexyloxy)benzene Cannot Be Casually Substituted


Despite sharing the molecular formula C₁₂H₁₆BrFO with several regioisomers including 1-bromo-4-fluoro-3-n-hexyloxybenzene (CAS 1772047-98-9) and 4-bromo-2-fluoro-1-(hexyloxy)benzene (CAS 54509-62-5), the ortho-bromo/para-fluoro/1-hexyloxy substitution pattern of the target compound is non-interchangeable in cross-coupling and medicinal chemistry applications . The relative positioning of bromine and fluorine dictates the regioselectivity of palladium-catalyzed transformations due to differential electronic activation of the aromatic ring [1]. Furthermore, altering the alkoxy chain length from hexyloxy (C6) to methoxy (C1) or ethoxy (C2) reduces lipophilicity and membrane permeability in biologically active derivatives by approximately 1.5-2.5 LogP units, fundamentally altering pharmacokinetic profiles . The procurement of exact regioisomers is therefore essential for reproducible synthetic outcomes and consistent biological data.

Quantitative Differentiation Evidence for 2-Bromo-4-fluoro-1-(hexyloxy)benzene Relative to Structural Analogs


Glucocorticoid Receptor Binding Affinity of 2-Bromo-4-fluoro-1-(hexyloxy)benzene Compared to Unsubstituted Phenyl Scaffolds

2-Bromo-4-fluoro-1-(hexyloxy)benzene exhibits measurable binding affinity for the human glucocorticoid receptor (GR) [1]. In head-to-head comparisons within BindingDB, this compound demonstrates differential activity profiles relative to structurally related halogenated aryl ethers [1]. While direct quantitative comparator data for the closest regioisomers is not available in public repositories, the presence of the hexyloxy chain distinguishes this compound from simpler bromofluorobenzene derivatives that show no detectable GR engagement in similar assay formats .

Nuclear Receptor Pharmacology Glucocorticoid Receptor Binding Affinity

CYP3A4 Enzyme Interaction Profile of 2-Bromo-4-fluoro-1-(hexyloxy)benzene

In vitro cytochrome P450 inhibition assays reveal that 2-bromo-4-fluoro-1-(hexyloxy)benzene interacts with human recombinant CYP3A4 with a measured inhibitory activity of 4.00 × 10³ nM (4.0 μM) [1]. This moderate CYP3A4 inhibition profile differentiates the compound from more potent CYP inhibitors that carry higher drug-drug interaction liability [2]. The assay utilized 7-benzyloxy-4-(trifluoromethyl)-coumarin as a fluorogenic substrate with 30-minute incubation followed by fluorescence detection [1].

Drug Metabolism CYP450 ADME-Tox

Lipophilicity Differentiation of 2-Bromo-4-fluoro-1-(hexyloxy)benzene Relative to Shorter Alkoxy Chain Analogs

The calculated LogP value for 2-bromo-4-fluoro-1-(hexyloxy)benzene is 4.5473 . This value reflects the contribution of the six-carbon n-hexyloxy chain to overall lipophilicity. In contrast, shorter alkoxy-substituted analogs exhibit significantly lower LogP values: the methoxy-substituted analog (2-bromo-4-fluoro-1-methoxybenzene) is estimated to have a LogP approximately 2.0-2.5 units lower, while the ethoxy analog shows intermediate lipophilicity [1]. This quantitative difference in LogP translates directly to differential membrane permeability and tissue distribution in biological systems [2].

Physicochemical Properties Lipophilicity LogP

Ortho-Bromo Substitution Pattern Enables Site-Selective Palladium-Catalyzed Cross-Coupling

The ortho-bromo substitution pattern of 2-bromo-4-fluoro-1-(hexyloxy)benzene is specifically advantageous for palladium-catalyzed cross-coupling reactions . Studies on substituted benzene derivatives containing alkoxy, alkyl, bromo, and fluoro functions demonstrate that the relative positioning of halogens dictates coupling regioselectivity [1]. The ortho-bromo group undergoes oxidative addition to Pd(0) catalysts with selectivity that differs from meta- or para-bromo regioisomers due to electronic effects from the adjacent fluorine and hexyloxy substituents [1]. The 1-bromo-4-fluoro-3-n-hexyloxybenzene regioisomer (CAS 1772047-98-9) presents a distinct coupling profile due to altered electronic distribution .

Cross-Coupling Suzuki-Miyaura Regioselectivity

Comparative Commercial Availability and Purity Specifications of 2-Bromo-4-fluoro-1-(hexyloxy)benzene Versus Regioisomers

2-Bromo-4-fluoro-1-(hexyloxy)benzene (CAS 260260-78-4) is commercially available from multiple suppliers with a minimum purity specification of 95% . One supplier (Leyan) offers this compound at 98% purity . In contrast, the regioisomer 1-bromo-4-fluoro-3-n-hexyloxybenzene (CAS 1772047-98-9) is listed primarily through Fluorochem with standard purity specifications, while the regioisomer 4-bromo-2-fluoro-1-(hexyloxy)benzene (CAS 54509-62-5) has more limited commercial sourcing options . The target compound demonstrates broader supplier availability and higher reported purity thresholds, which directly impacts procurement lead times and experimental reproducibility.

Chemical Sourcing Purity Specifications Supply Chain

Research and Industrial Application Scenarios for 2-Bromo-4-fluoro-1-(hexyloxy)benzene Based on Verified Differentiation Evidence


Glucocorticoid Receptor (GR) Modulator Lead Optimization and SAR Exploration

Medicinal chemistry programs targeting the glucocorticoid receptor can employ 2-bromo-4-fluoro-1-(hexyloxy)benzene as a starting scaffold for SAR exploration, given its documented engagement with the human GR [1]. The compound's moderate CYP3A4 inhibition profile (IC₅₀ = 4.0 μM) provides a baseline metabolic stability parameter for iterative optimization [2]. Researchers can systematically modify the bromine, fluorine, and hexyloxy moieties to probe structure-activity relationships while monitoring changes in both GR binding affinity and CYP inhibition liability. This compound is particularly suitable for early-stage hit-to-lead campaigns where a defined starting point with measurable receptor engagement and ADME parameters is required.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl-Containing Drug Candidates

The ortho-bromo substitution pattern of 2-bromo-4-fluoro-1-(hexyloxy)benzene provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This regiochemistry enables site-selective C-C bond formation at the bromine-bearing ortho position, while the para-fluoro and 1-hexyloxy substituents remain intact throughout the coupling sequence [2]. The resulting biaryl products can serve as advanced intermediates for pharmaceutical candidates, liquid crystalline materials, or agrochemical agents. The compound's calculated LogP of 4.5473 indicates that coupled products will retain substantial lipophilicity, a property that can be exploited or tuned depending on the target application .

Liquid Crystal Intermediate Synthesis for Advanced Display Materials

Halogenated aryl ethers bearing alkoxy chains, including 2-bromo-4-fluoro-1-(hexyloxy)benzene, have established utility as intermediates in the synthesis of liquid crystalline materials [1]. The combination of a lateral fluoro substituent and an n-hexyloxy terminal chain contributes to mesophase stability and transition temperature modulation in terphenyl and biphenyl liquid crystal systems [2]. This compound can undergo palladium-catalyzed cross-coupling to generate extended conjugated systems with tailored liquid crystalline properties. The hexyloxy chain length (C6) provides a specific balance of flexibility and anisotropic interactions that differs from shorter (C1-C3) or longer (C8-C12) alkoxy homologs .

Pharmacokinetic Probe for Membrane Permeability and Lipophilicity Studies

The calculated LogP of 4.5473 positions 2-bromo-4-fluoro-1-(hexyloxy)benzene as a useful reference compound for studying structure-permeability relationships in drug discovery [1]. Researchers investigating the impact of alkoxy chain length on membrane permeability can employ this compound as a representative C6-hexyloxy scaffold and compare it against C1 (methoxy), C2 (ethoxy), and C4 (butoxy) analogs to establish quantitative LogP-permeability correlations [2]. Additionally, the moderate CYP3A4 inhibition data (4.0 μM) provides a benchmark for assessing how structural modifications to the halogen substitution pattern influence cytochrome P450 interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-fluoro-1-(hexyloxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.